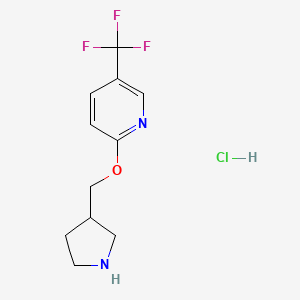
3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a trifluoromethyl group, which is often found in biologically active molecules due to its ability to modify the physicochemical properties of the molecule .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group can influence the three-dimensional structure of the molecule .Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of compounds related to "3-Pyrrolidinylmethyl 5-(trifluoromethyl)-2-pyridinyl ether hydrochloride." For instance, the reactions of β-methoxyvinyl trifluoromethyl ketones with 2-pyridinecarboxamidrazone in the presence of hydrochloric acid have been investigated, leading to the synthesis of a new series of hydrochlorides and free trifluoromethylated compounds, highlighting the versatility of trifluoromethyl groups in organic synthesis (Bonacorso et al., 2003).
Materials Science Applications
In materials science, the incorporation of trifluoromethyl and ether groups into polymers has been studied to understand their effects on properties like optical and dielectric behavior. For example, research on fluorinated polyimides has shown that these groups can significantly influence the thermal stability, solubility, and optical properties of the resulting materials, making them suitable for advanced electronic applications (Jang et al., 2007).
Pesticide Development
The development of new pesticides has also benefited from the study of compounds containing trifluoromethyl groups. A notable example is the synthesis and evaluation of nitropyridyl-based dichloropropene ethers, which have shown potent insecticidal activities against various pests. This research suggests that the structural incorporation of trifluoromethyl and ether groups into pesticide molecules can lead to the development of more effective and potentially safer agrochemicals (Liu et al., 2015).
Advanced Synthesis Techniques
Advanced synthesis techniques involving the trifluoromethyl group have been explored to create novel building blocks for further chemical synthesis. For instance, a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of pyridines and pyrimidines under mild conditions has been developed, showcasing the growing importance of trifluoromethylated compounds in medicinal chemistry, agrochemistry, and materials science (Feng et al., 2016).
properties
IUPAC Name |
2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-1-2-10(16-6-9)17-7-8-3-4-15-5-8;/h1-2,6,8,15H,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGHIMJHAQLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397500.png)
![4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397503.png)
![2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397504.png)
![2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397505.png)
![3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397506.png)
![3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397507.png)
![4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397508.png)
![3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397509.png)
![2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397510.png)
![3-[(2-Allylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397512.png)
![3-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397513.png)
![2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397516.png)
![3-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397518.png)
![Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397522.png)